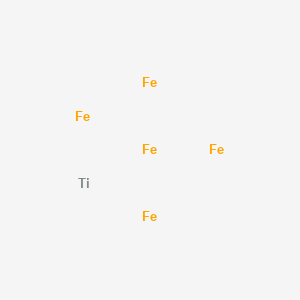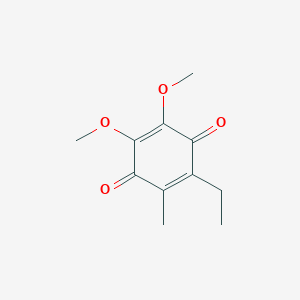
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of ubiquinones. These compounds are derivatives of coenzyme Q, containing a 5,6-dimethoxy-3-methyl (1,4-benzoquinone) moiety with an isoprenyl group attached at ring position 2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzoquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
化学反应分析
Types of Reactions
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of redox reactions and electron transfer processes.
Biology: The compound is studied for its potential role in biological electron transport chains.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
作用机制
The mechanism of action of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its role as an electron carrier in redox reactions. The compound can undergo reversible oxidation and reduction, making it an important component in electron transport chains. Its molecular targets include various enzymes involved in redox processes, and it can influence pathways related to oxidative stress and cellular energy production .
相似化合物的比较
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Another ubiquinone derivative with a longer alkyl chain.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar structure with a dodecyl group instead of an ethyl group
Uniqueness
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it a valuable compound for studying electron transfer processes and developing new materials with specific redox characteristics .
属性
CAS 编号 |
91971-27-6 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-5-7-6(2)8(12)10(14-3)11(15-4)9(7)13/h5H2,1-4H3 |
InChI 键 |
VKNNZDDRQBZFFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


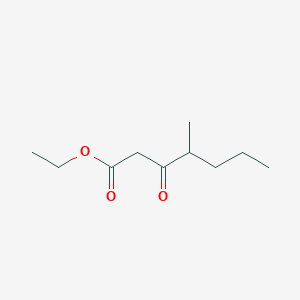
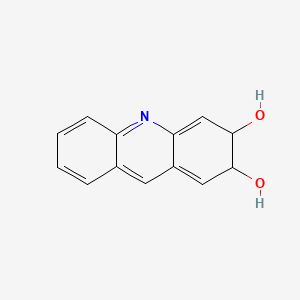
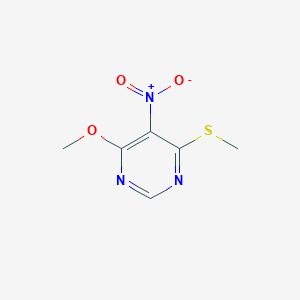
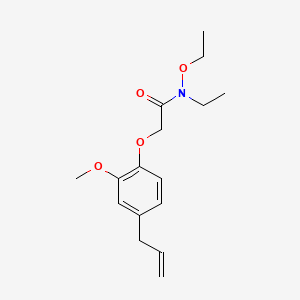
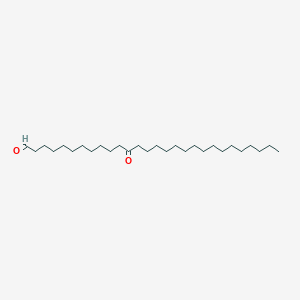
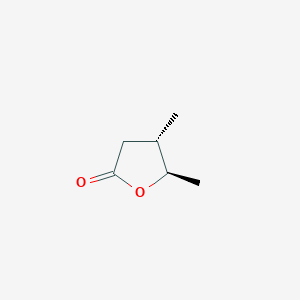
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)

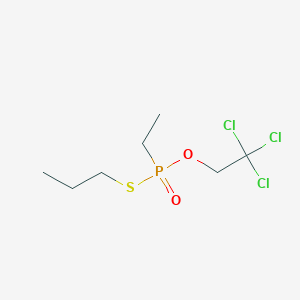

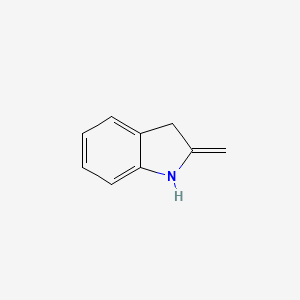
![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
